REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH:7]=O)=[CH:5][N:4]=[C:3]1[S:9][CH3:10].[CH3:11]O>C([O-])([O-])=O.[K+].[K+]>[C:7]([C:6]1[N:2]([CH3:1])[C:3]([S:9][CH3:10])=[N:4][CH:5]=1)#[CH:11] |f:2.3.4|
|
Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1C=O)SC
|
Name
|
dimethyl 2-oxo-1-diazopropylphosphinate
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 28 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (0 to 100% EtOAc in hexanes)
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CN=C(N1C)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |